BenchChemオンラインストアへようこそ!

2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Kinase inhibitor Binding affinity pKi

2-Cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549035-97-2) is a synthetic heterocyclic small molecule (C16H13FN4O, MW 296.30 g/mol) built on the imidazo[1,2-b]pyridazine scaffold, a privileged kinase-inhibitor core exemplified by ponatinib and TAK-593. The compound contains a cyclopropyl substituent at the 2-position and a 4-fluorophenyl carboxamide at the 6-position.

Molecular Formula C16H13FN4O
Molecular Weight 296.30 g/mol
CAS No. 2549035-97-2
Cat. No. B6454602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549035-97-2
Molecular FormulaC16H13FN4O
Molecular Weight296.30 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C16H13FN4O/c17-11-3-5-12(6-4-11)18-16(22)13-7-8-15-19-14(10-1-2-10)9-21(15)20-13/h3-10H,1-2H2,(H,18,22)
InChIKeyYWFJUFRAGBGEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549035-97-2): Core Identity and Procurement-Relevant Classification


2-Cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549035-97-2) is a synthetic heterocyclic small molecule (C16H13FN4O, MW 296.30 g/mol) built on the imidazo[1,2-b]pyridazine scaffold, a privileged kinase-inhibitor core exemplified by ponatinib and TAK-593 . The compound contains a cyclopropyl substituent at the 2-position and a 4-fluorophenyl carboxamide at the 6-position . In silico similarity ensemble analysis (SEA) predicts potential interactions with MAPK11, MAPK14, TEK, and DDR1 kinases, while no bioactivity has been confirmed in ChEMBL [1]. This pattern places the compound in the early discovery phase, distinct from clinically validated analogs in the imidazo[1,2-b]pyridazine class.

Why Imidazo[1,2-b]pyridazine-6-carboxamides Are Not Interchangeable: The Case Against Blind Substitution of 2549035-97-2


The imidazo[1,2-b]pyridazine-6-carboxamide chemotype exhibits exquisitely sensitive structure-activity relationships (SAR), where minor variations in the aniline substituent or the 2-position heterocycle can redirect kinase selectivity profiles by orders of magnitude . For example, within the related ZINC15-annotated series, the pKi values for PDGFRB, KIT, FLT3, and GAK vary substantially even among close structural neighbors sharing the C16H13FN4O formula [1]. A 3-fluorophenyl regioisomer (CAS 2549020-57-5) and the 4-methylphenyl analog (CAS 2549047-37-0) may exhibit entirely different target engagement patterns, precluding the assumption of functional equivalence. Procurement decisions for early discovery must therefore be guided by specific, measurable differential properties—not merely scaffold similarity—to avoid introducing unwanted polypharmacology or missing the desired target engagement window.

Quantitative Differentiation Evidence for 2-Cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2549035-97-2)


Measured Kinase Binding Profile (pKi) Against PDGFRB, KIT, FLT3, and GAK via ZINC15 Annotated Data

The ZINC15 database contains experimentally annotated binding data for this compound (ZINC40380415), reporting pKi values of 7.38 for PDGFRB, 6.95 for KIT, 7.52 for FLT3, and 6.44 for GAK, all measured in ChEMBL-derived assays [1]. In contrast, the 3-fluorophenyl regioisomer (CAS 2549020-57-5, ZINC75352762) lacks such annotated binding data [2]. This represents a quantifiable differential in target engagement evidence that directly informs selection for projects focused on these kinases.

Kinase inhibitor Binding affinity pKi PDGFRB KIT FLT3 GAK

In Vitro GPR35 Antagonism Assay: Inactivity Profile

In a primary assay for GPR35 antagonism, this compound (EOS55100) was found to be inactive [1]. In contrast, structurally related imidazo[1,2-b]pyridazine derivatives have been reported as potent GPR35 agonists, with BindingDB entry CHEMBL3306990 showing an IC50 of 0.740 nM at human GPR35 [2]. This differential GPR35 activity profile may be advantageous in projects where GPR35-mediated off-target effects are undesirable.

GPR35 antagonism selectivity off-target GPCR

Calculated Physicochemical Profile (clogP, tPSA, Lipinski Compliance) and Comparison to the 4-Methylphenyl Analog

The compound exhibits a calculated partition coefficient (clogP) of 2.91, topological polar surface area (tPSA) of 80.90 Ų, and complies with Lipinski's Rule of Five (MW 296.30, HBA 5, HBD 3, RB 2) [1]. The 4-methylphenyl analog (CAS 2549047-37-0) has a higher calculated clogP (approximately 3.3) due to the replacement of fluorine with a methyl group, which also alters hydrogen-bonding capacity and electronic distribution . The lower clogP of the 4-fluorophenyl derivative suggests moderately improved aqueous solubility and a distinct pharmacokinetic trajectory.

clogP tPSA Lipinski drug-likeness physicochemical

Recommended Research and Industrial Application Scenarios for 2-Cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2549035-97-2)


Early-Stage Kinase Profiling and Hit-to-Lead Campaigns Targeting PDGFRB, KIT, or FLT3

The measured pKi values for PDGFRB (7.38), KIT (6.95), and FLT3 (7.52) [1] position this compound as a tractable starting point for medicinal chemistry optimization against these clinically validated oncology targets. Procurement of this specific compound enables immediate initiation of structure-based design and selectivity profiling without the need for de novo binding data generation, accelerating hit-to-lead timelines.

Selectivity Screening Panels Requiring Minimal GPR35 Off-Target Liability

The compound's confirmed inactivity at GPR35 [2] makes it particularly suitable for inclusion in kinase selectivity panels where GPR35 agonism or antagonism would confound interpretation. This property distinguishes it from other imidazo[1,2-b]pyridazine derivatives that exhibit nanomolar GPR35 activity [3], enabling cleaner mechanistic studies.

Physicochemical Comparative Studies of Fluorinated vs. Methylated Imidazo[1,2-b]pyridazine Analogs

The well-characterized clogP (2.91) and tPSA (80.90 Ų) [2] allow this compound to serve as a reference standard in systematic physicochemical comparisons with the 4-methylphenyl analog (ΔclogP ≈ -0.4) . Such studies are valuable for building predictive models of substituent effects on solubility, permeability, and oral absorption within this chemotype.

Quote Request

Request a Quote for 2-cyclopropyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.